molecular formula C12H14O3 B14306073 3-Acetyl-2-hydroxy-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one CAS No. 125312-76-7

3-Acetyl-2-hydroxy-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one

Cat. No.: B14306073
CAS No.: 125312-76-7
M. Wt: 206.24 g/mol
InChI Key: DQAMJJXIMIMCOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-2-hydroxy-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one is an organic compound with a unique structure that includes a seven-membered ring with conjugated double bonds and functional groups such as a hydroxyl group, an acetyl group, and an isopropyl group. This compound is a derivative of tropolone, which is known for its aromatic properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2-hydroxy-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one can be achieved through various methods. One common approach involves the oxidation of cycloheptatriene using selenium dioxide, followed by acetylation and introduction of the isopropyl group . Another method includes the Hofmann elimination of tropinone, followed by bromination and subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound typically involves large-scale oxidation reactions using selenium dioxide or other oxidizing agents. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-hydroxy-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine for electrophilic substitution, sodium borohydride for reduction, and potassium hydroxide for ring contraction reactions .

Major Products Formed

The major products formed from these reactions include benzoic acid derivatives, reduced alcohols, and various substituted cycloheptatriene compounds .

Scientific Research Applications

3-Acetyl-2-hydroxy-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetyl-2-hydroxy-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic structure allows it to participate in π-π interactions, while its functional groups enable hydrogen bonding and other interactions with biological molecules. These interactions can disrupt cellular processes, leading to its antimicrobial and antifungal effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Acetyl-2-hydroxy-5-(propan-2-yl)cyclohepta-2,4,6-trien-1-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

125312-76-7

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

3-acetyl-2-hydroxy-5-propan-2-ylcyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C12H14O3/c1-7(2)9-4-5-11(14)12(15)10(6-9)8(3)13/h4-7H,1-3H3,(H,14,15)

InChI Key

DQAMJJXIMIMCOA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C(=O)C=C1)O)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.